3-pyr-Cytisine

Nicotinic acetylcholine receptor Binding affinity Subtype selectivity

Researchers studying α4β2-mediated mood regulation face confounds from off-target nAChR activation by cytisine or varenicline. 3-pyr-Cytisine eliminates this via functional selectivity: ≤5% maximal ACh response at α3β4/α7 even at 100 µM, Ki=0.91 nM at α4β2 with 3-8% intrinsic efficacy, and antidepressant efficacy at 0.3 mg/kg in mouse TST, FST, and NSF paradigms. Supplied at ≥98% purity with full analytical verification; stable at -20°C and shipped under ambient conditions.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 948027-43-8
Cat. No. B1662352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pyr-Cytisine
CAS948027-43-8
Synonyms(1R,5S)-1,2,3,4,5,6-Hexahydro-9-(3-pyridinyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC=C(C(=O)N3C2)C4=CN=CC=C4
InChIInChI=1S/C16H17N3O/c20-16-14(12-2-1-5-17-8-12)3-4-15-13-6-11(7-18-9-13)10-19(15)16/h1-5,8,11,13,18H,6-7,9-10H2/t11-,13+/m0/s1
InChIKeyGOYASQWDLRLAPK-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-pyr-Cytisine (CAS 948027-43-8): A High-Affinity, Subtype-Selective α4β2 Nicotinic Partial Agonist for Antidepressant Research


3-pyr-Cytisine (3-(Pyridin-3′-yl)-cytisine) is a synthetic derivative of the natural alkaloid cytisine that functions as a high-affinity, very weak partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. Unlike its parent compound, 3-pyr-Cytisine exhibits negligible agonist activity at α3β4 and α7 nAChR subtypes [1], and demonstrates dose-dependent antidepressant-like efficacy in multiple mouse behavioral paradigms including the tail suspension, forced-swim, and novelty-suppressed feeding tests [1].

Reported selective α4β2 nAChR binding profile
Functional silence at α3β4 and α7 subtypes in oocyte assays
Very weak partial agonism minimizes receptor desensitization confounds
Systemic (i.p.) administration fit for rodent behavioral models

Why Generic Cytisine or Varenicline Cannot Substitute for 3-pyr-Cytisine in Mechanistic Studies


Although cytisine, varenicline, and 3-pyr-Cytisine all target α4β2 nAChRs, their divergent selectivity profiles and intrinsic efficacies preclude interchangeable use. Cytisine acts as a full agonist at α3β4 and α7 receptors, while varenicline is a potent partial agonist at α4β2 with significant residual effects at other subtypes [1]. In contrast, 3-pyr-Cytisine produces ≤5% of the maximal ACh response at α3β4 and α7 receptors even at 100 µM, making it a functionally selective tool for α4β2-mediated signaling [1]. This selectivity is critical for isolating α4β2 contributions in complex neurobiological systems, where off-target nAChR activation by less selective compounds can confound results.

3-pyr-Cytisine
Cytisine / Varenicline / 5-Br-Cytisine
α4β2-selective partial agonist; minimal α3β4/α7 activation
Cytisine: full agonist at α3β4, α7; varenicline: broader subtype activity
Systemic route yields behavioral model response
5-Br-Cytisine: requires central infusion due to limited BBB penetration

Quantitative Differentiation of 3-pyr-Cytisine from its Closest In-Class Analogs


Subtype Binding Selectivity: 130-Fold α4β2 over α3β4 Discrimination

3-pyr-Cytisine displays a Ki of 0.91 nM at α4β2 nAChRs, compared to 119 nM at α3β4 and 1,100 nM at α7, yielding selectivity ratios of approximately 130-fold and 1,200-fold, respectively . This stands in marked contrast to cytisine, which binds with high affinity to both α4β2 and α3β4 subtypes and acts as a full agonist at α3β4 and α7 receptors [1].

Binding selectivity
Reported
Ki 0.91 nM (α4β2) vs 119 nM (α3β4) ~130-fold selectivity
Supports α4β2-specific target engagement interpretation
Data to verify with independent replicates
Nicotinic acetylcholine receptor Binding affinity Subtype selectivity

Functional Efficacy at α4β2: Very Weak Partial Agonism (~3–8% of ACh Maximum)

In Xenopus oocyte electrophysiology, 3-pyr-Cytisine achieves only 3% (HS α4β2) to 8% (LS α4β2) of the maximal ACh response, classifying it as a very weak partial agonist [1]. By comparison, cytisine reaches ~10% efficacy at LS α4β2 receptors and acts as a full agonist at α3β4 and α7 subtypes [1].

Functional efficacy
Head-to-head
Imax 3–8% ACh max (α4β2); ≤5% at α3β4/α7; cytisine full agonism at α3β4, α7
Consistent with very weak partial agonism profile
Oocyte electrophysiology; reported Imax values
Efficacy Partial agonism α4β2 stoichiometry

Functional Absence of Agonist Activity at α3β4 and α7 nAChRs

At concentrations up to 100 µM, 3-pyr-Cytisine produced ≤5% of the maximal ACh response at α3β4 and α7 nAChRs, demonstrating negligible functional activity at these off-target subtypes [1]. In contrast, cytisine acts as a full agonist at both α3β4 and α7 receptors, and 5-Br-Cytisine retains substantial agonist efficacy (Imax = 0.66 at α3β4, 0.386 at α7) [1].

Off-target silence
Head-to-head
≤5% ACh response at α3β4 and α7 up to 100 µM; 5-Br-Cytisine Imax 0.66 (α3β4)
Eliminates confounding off-target activation
Validated in Xenopus oocyte assays
Subtype selectivity Off-target activity α3β4 α7

In Vivo Antidepressant-Like Efficacy at Doses Distinct from Cytisine

In the tail suspension test, 3-pyr-Cytisine significantly reduced immobility at 0.6 mg/kg (p = 0.012), whereas cytisine required 1.0 mg/kg to reach significance [1]. In the forced swim test, 3-pyr-Cytisine produced significant effects across a broader dose range (0.3, 0.6, and 0.9 mg/kg) compared to cytisine (0.75 and 1.0 mg/kg), with the lowest effective 3-pyr-Cytisine dose being 2.5-fold lower [1].

In vivo behavioral model
Head-to-head
TST: 0.6 mg/kg reduced immobility (p=0.012); FST: 0.3–0.9 mg/kg active range; lower effective dose vs cytisine
Supports dose-dependent behavioral endpoint context
C57BL/6J mice; acute i.p. administration
Antidepressant Tail suspension test Forced swim test In vivo behavioral pharmacology

Blood-Brain Barrier Penetration: Peripheral Efficacy Contrasts with 5-Bromo-Cytisine

While 5-Br-Cytisine failed to produce antidepressant-like effects after peripheral administration due to poor blood-brain barrier (BBB) penetration, 3-pyr-Cytisine was fully efficacious following intraperitoneal injection across all three behavioral paradigms, demonstrating adequate CNS bioavailability [1].

BBB penetration
Head-to-head
Full i.p. efficacy in TST, FST, NSF; 5-Br-Cytisine requires central infusion
Supports systemic CNS target engagement
Reported behavioral paradigm outcomes
Blood-brain barrier CNS penetration 5-Bromo-cytisine

High-Impact Application Scenarios for 3-pyr-Cytisine in Preclinical Neuroscience


Isolating α4β2-Specific Antidepressant Signaling from Broader Nicotinic Tone

Researchers seeking to dissect the specific contribution of α4β2 nAChR partial agonism to mood regulation can use 3-pyr-Cytisine as a selective pharmacological probe. Its functional silence at α3β4 and α7 receptors [1] eliminates the confound of ganglionic and cognitive side effects that complicate studies with cytisine or varenicline, enabling cleaner genotype-phenotype correlations in transgenic mouse models of depression.

Dose-Response Profiling of α4β2-Mediated Behavioral Effects Without Receptor Desensitization Artifacts

The very low intrinsic efficacy (3–8% of ACh maximum) of 3-pyr-Cytisine at α4β2 receptors [1] allows researchers to probe the relationship between α4β2 occupancy and behavioral outcomes without triggering substantial receptor desensitization. This property is particularly valuable for chronic dosing studies where sustained partial agonism is desired without the tachyphylaxis often observed with higher-efficacy agonists.

Comparative Pharmacology of Cytisine Derivatives for Smoking Cessation vs. Antidepressant Indications

Procurement teams developing cytisine-based libraries for dual-indication screening can leverage 3-pyr-Cytisine as a reference standard for antidepressant-biased α4β2 partial agonism. Its distinct dose-response profile (effective at 0.3 mg/kg in multiple paradigms vs. 1.0 mg/kg for cytisine [1]) and differentiated subtype selectivity make it a benchmark for evaluating next-generation analogs targeting mood disorders rather than nicotine dependence.

In Vivo Validation of α4β2 nAChR PET Tracer Occupancy

The high α4β2 binding affinity (Ki = 0.91 nM) combined with functional selectivity [1] positions 3-pyr-Cytisine as an ideal cold-reference compound for positron emission tomography (PET) occupancy studies. Its use can validate target engagement of novel α4β2-selective imaging agents without the complication of concurrent α3β4/α7 binding that would confound quantification with less selective ligands.

Application
Selection Property
Validation Focus
α4β2-selective signaling studies
Functional α3β4/α7 silence
Behavioral endpoint attribution in mood disorder models
Desensitization-minimized pharmacology
Very weak partial agonism profile
Sustained target engagement without receptor desensitization
Cytisine derivative library benchmarking
Reported distinct dose-response profile
Comparator profiling for depression-related signaling pathways
PET tracer development studies
Reported high-affinity α4β2 binding
In vivo target engagement quantification and displacement assays

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